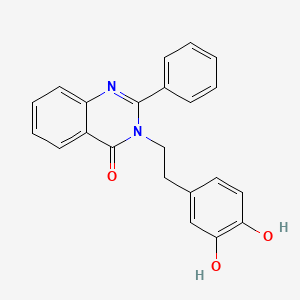
4(3H)-Quinazolinone, 3-(2-(3,4-dihydroxyphenyl)ethyl)2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4(3H)-Quinazolinone, 3-(2-(3,4-dihydroxyphenyl)ethyl)2-phenyl- is a useful research compound. Its molecular formula is C22H18N2O3 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4(3H)-Quinazolinone, 3-(2-(3,4-dihydroxyphenyl)ethyl)2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(3H)-Quinazolinone, 3-(2-(3,4-dihydroxyphenyl)ethyl)2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4(3H)-Quinazolinone derivatives are a significant class of heterocyclic compounds recognized for their diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties. This article focuses on the compound 4(3H)-quinazolinone, 3-(2-(3,4-dihydroxyphenyl)ethyl)-2-phenyl- , exploring its synthesis, biological activities, and relevant case studies.
Antioxidant Activity
Recent studies have demonstrated that quinazolinone derivatives exhibit significant antioxidant properties. For instance, a study evaluated various derivatives and highlighted that the presence of hydroxyl groups in specific positions on the phenyl ring is crucial for enhancing antioxidant activity. Compounds with two hydroxyl groups in the ortho position showed superior metal-chelating properties, which are essential for antioxidant mechanisms .
Anticancer Activity
Quinazolinones have been extensively investigated for their anticancer potential. The compound has shown promising results against several cancer cell lines. For example, derivatives similar to this compound exhibited cytotoxic effects on prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. The IC50 values for these compounds ranged from 10 µM to 12 µM, indicating effective dose-dependent inhibition of cell growth .
Antibacterial and Antifungal Properties
Quinazolinone derivatives have also been reported to possess antibacterial and antifungal activities. This compound's structural features contribute to its ability to inhibit bacterial growth effectively. Studies indicate that certain modifications in the quinazolinone structure can enhance its efficacy against various bacterial strains .
Case Studies
- Antioxidant Evaluation : A study utilized three different methods (ABTS, TEAC, and CUPRAC assays) to assess the antioxidant activity of quinazolinone derivatives. The results indicated that compounds with specific substituents exhibited significantly higher antioxidant capacities compared to others .
- Cytotoxicity Assessment : In a comparative study of quinazolinone derivatives, several compounds were tested against cancer cell lines. The results showed that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutics, suggesting their potential as alternative anticancer agents .
Summary Table of Biological Activities
Properties
CAS No. |
67090-27-1 |
|---|---|
Molecular Formula |
C22H18N2O3 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-[2-(3,4-dihydroxyphenyl)ethyl]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C22H18N2O3/c25-19-11-10-15(14-20(19)26)12-13-24-21(16-6-2-1-3-7-16)23-18-9-5-4-8-17(18)22(24)27/h1-11,14,25-26H,12-13H2 |
InChI Key |
VECRZOCLSBERFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCC4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















